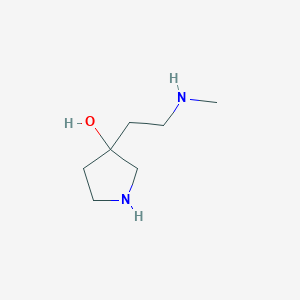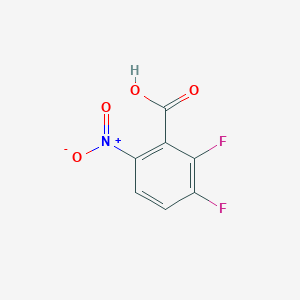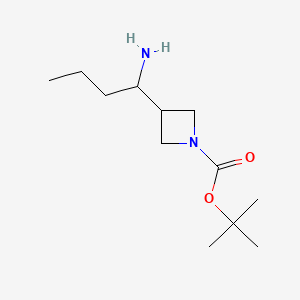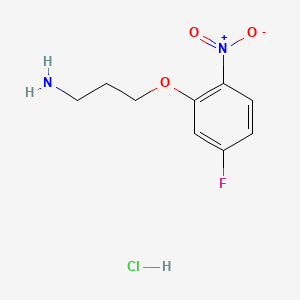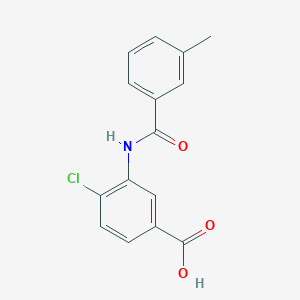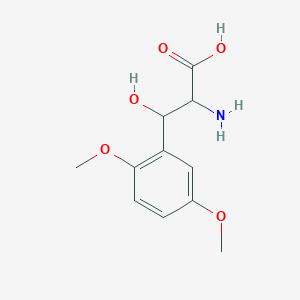
4-(Piperidin-4-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Piperidin-4-yl)-1H-indole is an organic compound that features a piperidine ring attached to an indole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with indole and piperidine as the primary starting materials.
Nucleophilic Substitution: The indole undergoes a nucleophilic substitution reaction where the piperidine ring is introduced at the 4-position of the indole.
Catalysts and Solvents: Common catalysts include palladium or copper-based catalysts, and solvents such as dimethylformamide (DMF) or toluene are often used.
Reaction Conditions: The reaction is typically carried out under reflux conditions with temperatures ranging from 80°C to 120°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing large-scale batch reactors to handle the reaction under controlled conditions.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.
Purification: Post-reaction, the compound is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(Piperidin-4-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or alkylating agents for introducing alkyl groups.
Major Products
The major products formed from these reactions include:
N-oxides: From oxidation reactions.
Hydrogenated Derivatives: From reduction reactions.
Substituted Indoles: From various substitution reactions.
Aplicaciones Científicas De Investigación
4-(Piperidin-4-yl)-1H-indole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in developing compounds with anti-inflammatory, anti-cancer, and neuroprotective properties.
Biological Studies: Used as a probe in biological assays to study receptor-ligand interactions.
Material Science: Investigated for its use in organic electronics and as a building block in the synthesis of novel materials.
Chemical Biology: Employed in the synthesis of bioactive molecules and as a scaffold in combinatorial chemistry.
Mecanismo De Acción
The mechanism by which 4-(Piperidin-4-yl)-1H-indole exerts its effects involves:
Molecular Targets: It interacts with various biological targets, including enzymes and receptors.
Pathways Involved: It can modulate signaling pathways such as the MAPK/ERK pathway, influencing cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
4-(Piperidin-4-yl)-1H-pyrrole: Similar structure but with a pyrrole ring instead of an indole.
4-(Piperidin-4-yl)-1H-benzimidazole: Contains a benzimidazole core.
4-(Piperidin-4-yl)-1H-quinoline: Features a quinoline ring.
Uniqueness
4-(Piperidin-4-yl)-1H-indole is unique due to its indole core, which is a privileged structure in medicinal chemistry, known for its ability to interact with a wide range of biological targets. This makes it a versatile scaffold for drug development and other applications.
Propiedades
Fórmula molecular |
C13H16N2 |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
4-piperidin-4-yl-1H-indole |
InChI |
InChI=1S/C13H16N2/c1-2-11(10-4-7-14-8-5-10)12-6-9-15-13(12)3-1/h1-3,6,9-10,14-15H,4-5,7-8H2 |
Clave InChI |
CXKVBJWYKLHQNW-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=C3C=CNC3=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






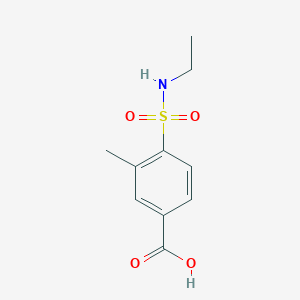
![Methyl 2-[(4-bromo-2-methylphenyl)amino]propanoate](/img/structure/B13541412.png)
